molecular formula C12H17N3O2 B8506141 Methyl 2-(4-methylpiperazin-1-yl)nicotinate

Methyl 2-(4-methylpiperazin-1-yl)nicotinate

Cat. No. B8506141
M. Wt: 235.28 g/mol
InChI Key: QKJSFFQUECXQEQ-UHFFFAOYSA-N
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Patent
US06562827B1

Procedure details

3.4 g of methyl chloronicotinate, 5.5 g of potassium carbonate and 2.0 g of N-methylpiperazine were reacted in 50 ml of DMF analogously to Example 1a, 3.9 g (82%) of the product being obtained.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH3:18][N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>CN(C=O)C>[CH3:18][N:19]1[CH2:24][CH2:23][N:22]([C:2]2[N:11]=[CH:10][CH:9]=[CH:8][C:3]=2[C:4]([O:6][CH3:7])=[O:5])[CH2:21][CH2:20]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC=N1
Name
Quantity
5.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
CN1CCNCC1
Name
product
Quantity
3.9 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being obtained

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)C1=C(C(=O)OC)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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